

Improving ENMD-1068 hydrochloride solubility for intraperitoneal injection

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Compound of Interest

Compound Name: ENMD-1068 hydrochloride

Cat. No.: B8118208

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Technical Support Center: ENMD-1068 Hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of **ENMD-1068 hydrochloride** for intraperitoneal (IP) injection.

Frequently Asked Questions (FAQs)

Q1: What is **ENMD-1068 hydrochloride** and what is its mechanism of action?

ENMD-1068 hydrochloride is a selective antagonist of the Protease-Activated Receptor 2 (PAR2).^{[1][2]} Its mechanism of action involves reducing hepatic stellate cell activation and collagen expression by inhibiting the TGF- β 1/Smad signaling pathway.^{[1][2][3]} It has been studied for its potential therapeutic effects in conditions like liver fibrosis and endometriosis.^{[1][3][4]} In endometriosis models, it has been shown to inhibit the proliferation of endometrial cells and induce apoptosis of epithelial cells in lesions.^{[1][4][5]}

Q2: What are the known solubility properties of **ENMD-1068 hydrochloride**?

ENMD-1068 hydrochloride is soluble in water and DMSO. However, achieving a clear solution, especially at higher concentrations, may require sonication.^{[1][6]} It is important to note

that hygroscopic DMSO can significantly impact the solubility of the product, so using a newly opened vial is recommended.[1]

Q3: Are there established protocols for preparing **ENMD-1068 hydrochloride** for intraperitoneal injection?

Yes, there are established protocols for preparing **ENMD-1068 hydrochloride** for IP injection in mice, typically resulting in a 5 mg/mL solution.[1][6] These protocols often involve the use of co-solvents and solubilizing agents to ensure the drug is adequately dispersed or dissolved for administration. Two common methods are detailed in the Experimental Protocols section below.

Q4: What are some general strategies to improve the solubility of a poorly soluble hydrochloride salt like ENMD-1068 for injection?

Several techniques can be employed to enhance the solubility of poorly soluble drugs for parenteral administration.[7] These can be broadly categorized into physical and chemical modifications.[8]

- **Co-solvency:** This is a highly effective and common technique where a mixture of a primary solvent (like water or saline) with a miscible organic solvent (such as DMSO, PEG300, or ethanol) is used to increase the drug's solubility.[7]
- **Complexation:** The use of complexing agents, such as cyclodextrins (e.g., SBE- β -CD), can form inclusion complexes with the drug molecule, thereby increasing its aqueous solubility.[8]
- **pH Adjustment:** Modifying the pH of the vehicle can sometimes improve the solubility of ionizable drugs.
- **Use of Surfactants:** Surfactants like Tween-80 can help to wet the drug particles and form micelles, which can encapsulate the drug and increase its solubility.[9]

Troubleshooting Guide

Issue 1: **ENMD-1068 hydrochloride** precipitates out of solution upon addition of saline.

- **Possible Cause:** The drug has low solubility in aqueous solutions, and the addition of saline is causing it to crash out of the initial solvent (e.g., DMSO).

- Solution 1: Ensure that the concentration of the organic co-solvent (e.g., DMSO) is kept to a minimum required for initial dissolution, and consider using a multi-component solvent system that includes solubilizers like PEG300 and a surfactant like Tween-80 before the final addition of saline.[1][6]
- Solution 2: The order of solvent addition is critical. Add the co-solvents and solubilizers sequentially and ensure the drug is fully dissolved at each step before adding the final aqueous component.[6]
- Solution 3: Consider using a cyclodextrin-based formulation, which can create a more stable, clear solution.[1]

Issue 2: The prepared solution is cloudy or contains visible particles (suspension).

- Possible Cause: The chosen solvent system is not sufficient to fully dissolve the drug at the desired concentration, resulting in a suspension.
- Solution 1: For some applications, a homogenous suspension is acceptable for intraperitoneal injection.[1] Ensure the suspension is uniform by vortexing or sonicating before each administration.
- Solution 2: If a clear solution is required, a different formulation strategy may be necessary. The SBE- β -CD based protocol is designed to yield a clear solution.[1]
- Solution 3: Particle size reduction techniques, such as high-pressure homogenization, can be used to create a more stable nanosuspension, though this requires specialized equipment.[7][8]

Issue 3: Observed toxicity or adverse reactions in animals post-injection.

- Possible Cause: The concentration of co-solvents like DMSO may be too high, leading to toxicity.
- Solution 1: For in vivo studies in rodents, it is generally recommended to keep the final concentration of DMSO at 10% or lower.[10]

- Possible Cause: The injection of a cold substance can cause discomfort and a drop in body temperature.
- Solution 2: Gently warm the prepared solution to room temperature before injection, provided this does not affect the stability of the drug.[\[11\]](#)
- Possible Cause: Improper injection technique leading to irritation or injury.
- Solution 3: Ensure proper intraperitoneal injection technique, typically in the lower right quadrant of the abdomen, to avoid puncturing organs.[\[11\]](#) Always pull back on the plunger to check for negative pressure before injecting.[\[11\]](#)

Quantitative Data Summary

Compound	Solvent	Solubility	Notes
ENMD-1068 hydrochloride	DMSO	200 mg/mL (625.25 mM)	Ultrasonic treatment needed. Hygroscopic nature of DMSO can affect solubility. [1] [6]
ENMD-1068 hydrochloride	H ₂ O	100 mg/mL (312.63 mM)	Ultrasonic treatment needed. [1] [6]

Experimental Protocols

Protocol 1: Preparation of a 5 mg/mL Suspended Solution

This protocol yields a suspended solution suitable for oral and intraperitoneal injection.[\[1\]](#)[\[6\]](#)

Materials:

- **ENMD-1068 hydrochloride**
- DMSO (newly opened)
- PEG300
- Tween-80

- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Pipettes
- Vortex mixer
- Sonicator

Methodology:

- Prepare a 50 mg/mL stock solution of **ENMD-1068 hydrochloride** in DMSO. Use a sonicator to aid dissolution.
- To prepare a 1 mL working solution, take 100 μ L of the 50 mg/mL DMSO stock solution.
- Add 400 μ L of PEG300 to the DMSO stock and mix thoroughly.
- Add 50 μ L of Tween-80 and mix until the solution is homogenous.
- Finally, add 450 μ L of saline to bring the total volume to 1 mL.
- Vortex the solution thoroughly before each use to ensure a uniform suspension.

Protocol 2: Preparation of a ≥ 5 mg/mL Clear Solution

This protocol is designed to produce a clear solution and is suitable for intraperitoneal injection.

[1]

Materials:

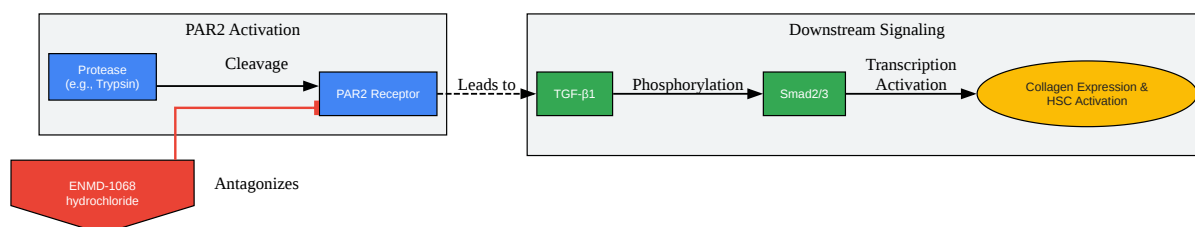
- **ENMD-1068 hydrochloride**
- DMSO (newly opened)
- SBE- β -CD (Sulfobutylether- β -cyclodextrin)
- Saline (0.9% NaCl)

- Sterile microcentrifuge tubes
- Pipettes
- Vortex mixer
- Sonicator

Methodology:

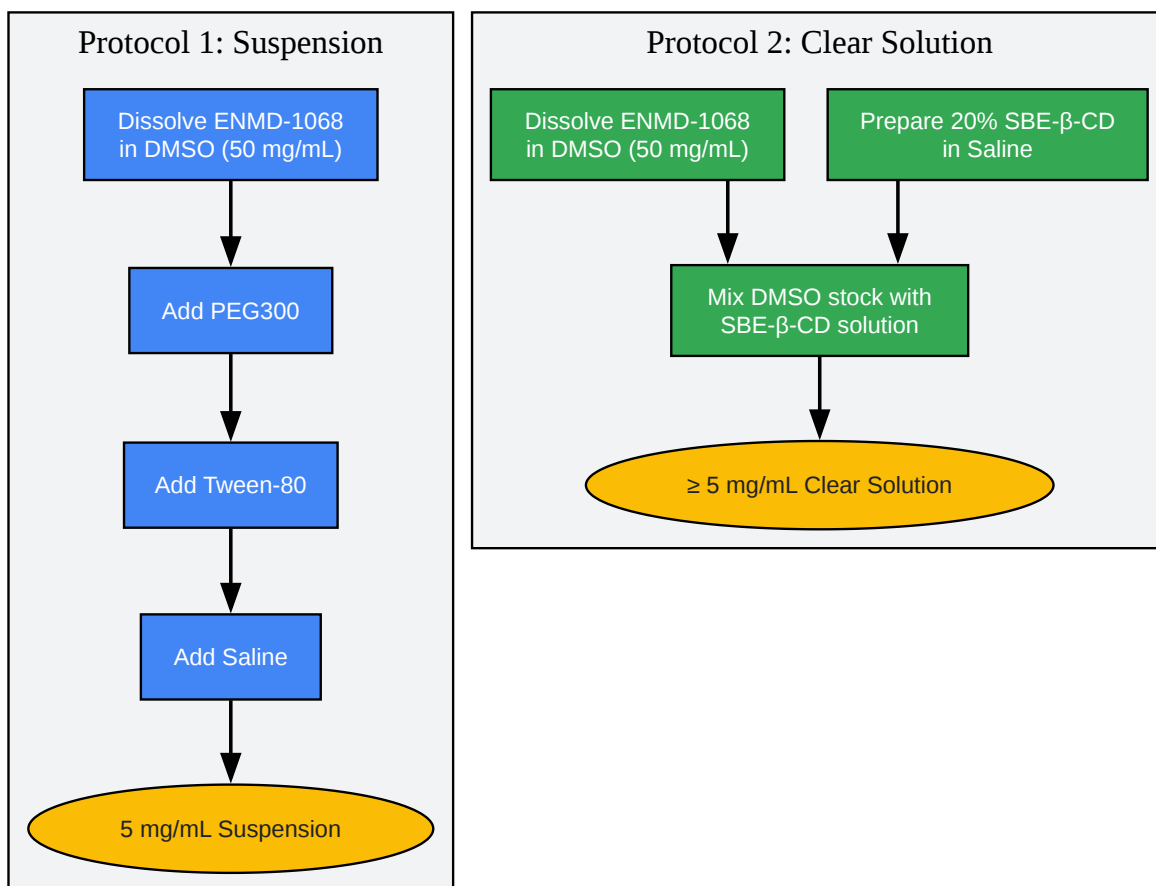
- Prepare a 20% (w/v) solution of SBE- β -CD in saline.
- Prepare a 50 mg/mL stock solution of **ENMD-1068 hydrochloride** in DMSO. Use a sonicator to aid dissolution.
- To prepare a 1 mL working solution, take 100 μ L of the 50 mg/mL DMSO stock solution.
- Add 900 μ L of the 20% SBE- β -CD in saline solution.
- Mix thoroughly until a clear solution is obtained.

Visualizations



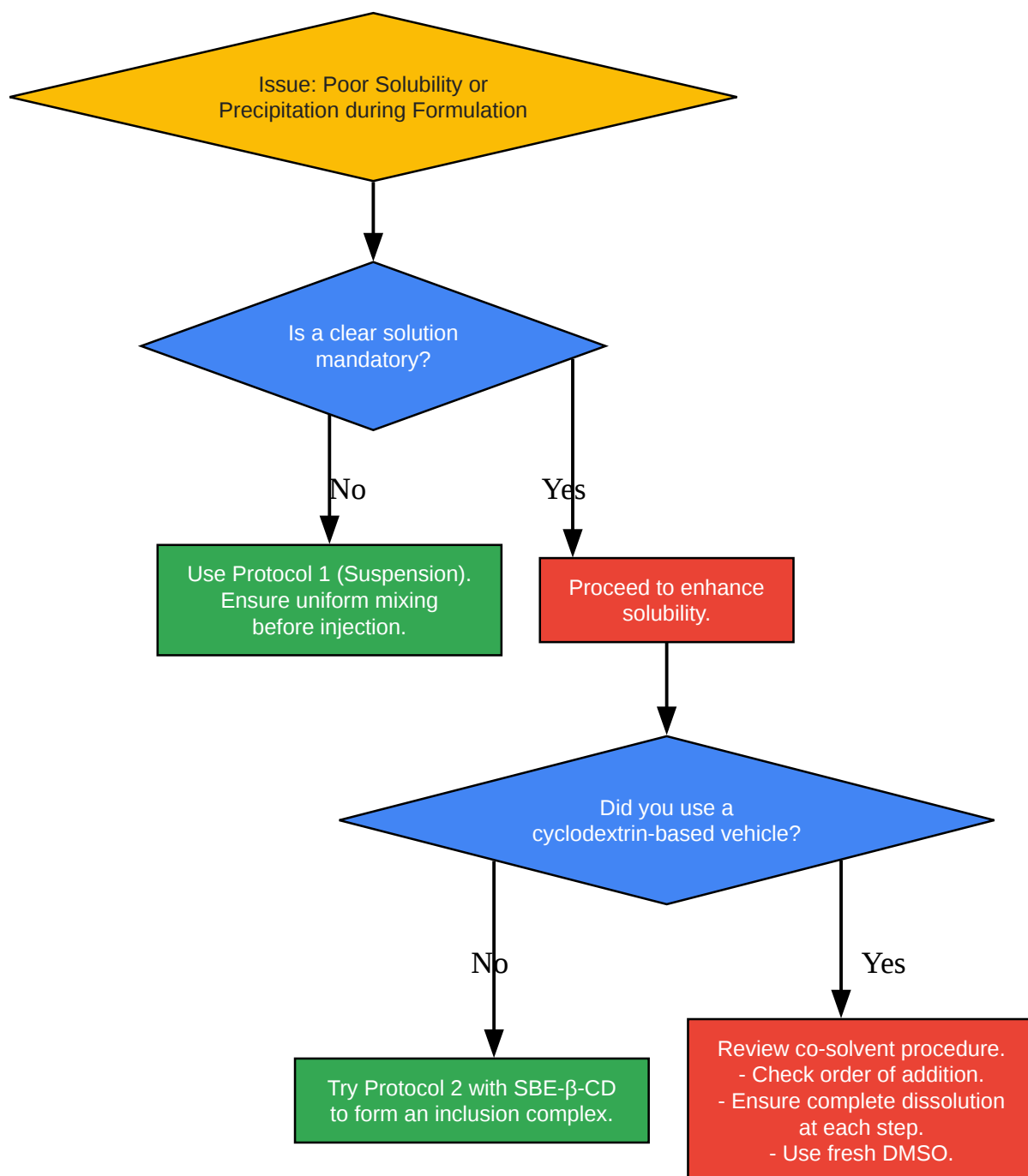
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Caption: Signaling pathway showing **ENMD-1068 hydrochloride** as a PAR2 antagonist, inhibiting downstream TGF- β 1/Smad signaling.



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Caption: Experimental workflows for preparing **ENMD-1068 hydrochloride** as a suspension or a clear solution for injection.



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